molecular formula C11H18N2O2 B13537675 Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate

Cat. No.: B13537675
M. Wt: 210.27 g/mol
InChI Key: MHRINKQUTVMWQC-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with an amino group, a methyl ester, and a 2-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1H-pyrrole-2-carboxylic acid with 2-methylbutylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide intermediate. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the substituent used.

Scientific Research Applications

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-1H-pyrrole-2-carboxylate: Lacks the 2-methylbutyl side chain.

    Ethyl 4-amino-1H-pyrrole-2-carboxylate: Has an ethyl ester group instead of a methyl ester.

    4-Amino-1-(2-methylbutyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester.

Uniqueness

Methyl 4-amino-1-(2-methylbutyl)-1h-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methylbutyl side chain enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-amino-1-(2-methylbutyl)pyrrole-2-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-4-8(2)6-13-7-9(12)5-10(13)11(14)15-3/h5,7-8H,4,6,12H2,1-3H3

InChI Key

MHRINKQUTVMWQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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